![molecular formula C15H16ClNO B2487658 4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol CAS No. 1232694-05-1](/img/structure/B2487658.png)

4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

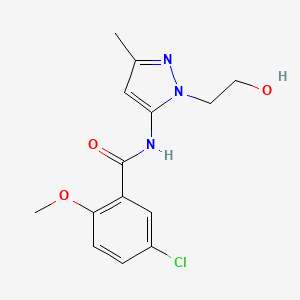

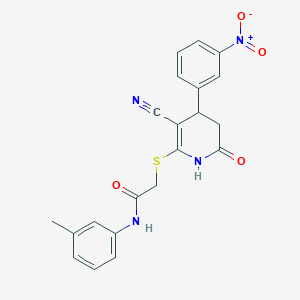

“4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C15H16ClNO and a molecular weight of 261.75 .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol” consists of a phenol group with a chlorine atom and a 2,6-dimethylphenylamino group attached to it . The exact structural details could not be found in the available resources.Applications De Recherche Scientifique

- Background : Researchers have investigated the binding of this compound to bovine serum albumin (BSA) using spectroscopic techniques . BSA is a common protein carrier in the bloodstream, and understanding its interactions with potential anticancer drugs is crucial.

- Application : 4-chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol is used as a biochemical reagent in proteomics studies . Proteomics aims to understand the functions and interactions of proteins within biological systems.

Anticancer Research

Proteomics Research

Mécanisme D'action

Target of Action

The primary target of the compound 4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol (HL) is the copper (II) ion . The compound acts as a ligand and forms a mononuclear Cu(II) complex .

Mode of Action

The compound HL interacts with the copper (II) ion through one imino N and one phenolic O atoms of the Schiff-base ligand . This interaction results in a trans-configuration of N2O2 donor atoms around the metal ion, forming a square planar geometry .

Biochemical Pathways

The compound HL and its copper (II) complex are involved in intramolecular charge transfer from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) . This is facilitated by the effective separation of the HOMO and LUMO by the benzene ring of 2,6-dimethylbenzenamine as a donor unit and the benzene ring of 5-chlorosalicylaldehyde as an acceptor unit .

Result of Action

The compound HL and its copper (II) complex have demonstrated antimicrobial activities . The complex has a Minimum Inhibitory Concentration (MIC) value of 0.0781 mmol/L against Escherichia coli .

Propriétés

IUPAC Name |

4-chloro-2-[(2,6-dimethylanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-10-4-3-5-11(2)15(10)17-9-12-8-13(16)6-7-14(12)18/h3-8,17-18H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKGRKRLXPNXJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2487581.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2487582.png)

![Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate](/img/structure/B2487586.png)

![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2487587.png)

![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide](/img/structure/B2487591.png)

![9-(4-bromophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487594.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487595.png)